molecular formula C9H12N2O3 B2716961 1-Cyclohexylimidazolidine-2,4,5-trione CAS No. 4796-22-9

1-Cyclohexylimidazolidine-2,4,5-trione

Cat. No.: B2716961
CAS No.: 4796-22-9
M. Wt: 196.206
InChI Key: GTRAYSWZNRCJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound belongs to the class of imidazolidine-2,4,5-triones and is characterized by its unique structure and chemical properties.

Preparation Methods

The synthesis of 1-cyclohexylimidazolidine-2,4,5-trione can be achieved through the reaction of cyclohexylurea with oxalyl chloride. This reaction typically involves the use of a base, such as triethylamine, and an aprotic solvent, such as dichloromethane. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-Cyclohexylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

    Hydrolysis: The compound can be hydrolyzed to yield its constituent components.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexylimidazolidine-2,4,5-trione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in various industrial processes and applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on cholinergic enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions can lead to various biological effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-Cyclohexylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

  • 1-Phenylimidazolidine-2,4,5-trione
  • 1-Benzylimidazolidine-2,4,5-trione
  • 1-Methylimidazolidine-2,4,5-trione

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-cyclohexylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRAYSWZNRCJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.